![molecular formula C4H10Cl3N B7767264 Bis(2-chloroethyl)ammonium chloride](/img/structure/B7767264.png)
Bis(2-chloroethyl)ammonium chloride
Overview
Description
Bis(2-chloroethyl)ammonium chloride: is a chemical compound with the formula (ClCH₂CH₂)₂NH₂ClThis compound is a white to beige crystalline powder that is highly soluble in water . It is primarily used in organic synthesis and as an intermediate in the production of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl)ammonium chloride can be synthesized through the reaction of diethanolamine with thionyl chloride. The reaction typically involves the following steps :
- Diethanolamine is dissolved in benzene.
- Thionyl chloride is slowly added to the solution at 0°C.
- The reaction mixture is heated to reflux and stirred for several hours.
- The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted amines or thiols can be formed.
Oxidation Products: Oxidation can lead to the formation of different amine oxides.
Reduction Products: Reduction can yield different amine derivatives.
Scientific Research Applications
Synthesis Applications
Bis(2-chloroethyl)ammonium chloride is primarily used as a reagent in organic synthesis. Its ability to introduce the bis(2-chloroethyl) group into other molecules makes it valuable in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Development
- Anticancer Agents : This compound serves as an intermediate in the synthesis of alkylating agents, which are used in chemotherapy, particularly for treating cancers such as leukemia and lymphoma. Its reactivity allows for the formation of various derivatives that can target cancer cells effectively .
- Case Study : A study demonstrated the synthesis of a novel anticancer drug using this compound as a key intermediate, showcasing its potential in drug development .
Agrochemical Production
- Plant Growth Regulators : The compound is utilized in the synthesis of chlorocholine chloride, which acts as a plant growth regulator. It helps enhance crop yield by regulating plant growth processes .
Biochemical Applications
In biochemistry, this compound has been explored for its potential effects on biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it useful in developing disinfectants and antiseptics .
Toxicological Studies
While this compound has beneficial applications, it also poses health risks. Studies have shown that exposure can lead to developmental toxicity and other health issues, necessitating careful handling and usage .
Industrial Applications
The compound is also employed in various industrial processes.
Catalyst Development
In catalysis, this compound is used to synthesize ligands for transition metals, enhancing catalytic activity in reactions such as ethylene trimerization .
Mechanism of Action
Mechanism: Bis(2-chloroethyl)ammonium chloride exerts its effects through the alkylation of nucleophilic sites in biological molecules. The chlorine atoms are highly reactive and can form covalent bonds with nucleophiles such as DNA, proteins, and other cellular components .
Molecular Targets and Pathways:
DNA Alkylation: The compound can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription.
Protein Modification: It can also modify proteins by alkylating amino acid residues, affecting their structure and function.
Comparison with Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloroethylamine hydrochloride
- N,N-Bis(2-chloroethyl)amine hydrochloride
- Nornitrogen mustard hydrochloride
Uniqueness: Bis(2-chloroethyl)ammonium chloride is unique due to its specific reactivity and applications in organic synthesis and pharmaceutical research. Its ability to alkylate nucleophilic sites makes it a valuable intermediate in the synthesis of various bioactive compounds .
Biological Activity
Bis(2-chloroethyl)ammonium chloride (BCA) is a chemical compound with significant biological activity, primarily recognized for its applications in chemotherapy and as a potential toxic agent. Its structure, which includes two chloroethyl groups attached to an ammonium ion, contributes to its reactivity and biological effects. This article explores the biological activity of BCA, focusing on its mechanisms of action, toxicity, and relevant case studies.
- Molecular Formula : C₄H₁₀Cl₃N
- Molecular Weight : 178.48 g/mol
- Melting Point : Approximately 213 °C
- CAS Number : 821-48-7
Property | Value |
---|---|
Molecular Formula | C₄H₁₀Cl₃N |
Molecular Weight | 178.48 g/mol |
Melting Point | 213 °C |
Purity | ≥99.0% |
BCA is known for its alkylating properties, which allow it to interact with DNA and proteins. The compound's mechanism involves the formation of DNA cross-links, leading to cellular damage and apoptosis. This property is particularly useful in cancer treatment, as it can target rapidly dividing cells.
- DNA Interaction : BCA forms covalent bonds with DNA bases, disrupting replication and transcription processes.
- Cell Cycle Arrest : The resultant DNA damage triggers cell cycle checkpoints, leading to apoptosis in cancer cells.
- Toxicity : While effective against tumors, BCA's reactivity also poses risks of toxicity to normal cells, contributing to side effects such as nausea and immunosuppression.
Toxicological Profile
The toxicological effects of BCA have been extensively studied, revealing both acute and chronic health impacts:
- Acute Effects : Exposure can lead to symptoms such as respiratory irritation, nausea, and central nervous system effects including tremors and convulsions .
- Chronic Effects : Long-term exposure has been associated with reproductive toxicity and potential teratogenic effects .
Table 1: Summary of Toxicological Effects
Exposure Route | Acute Effects | Chronic Effects |
---|---|---|
Inhalation | Respiratory irritation, CNS effects | Long-term neurotoxicity |
Oral | Nausea, vomiting | Reproductive toxicity |
Dermal | Skin irritation | Possible carcinogenic effects |
Case Study 1: Cancer Treatment
A study evaluated the efficacy of BCA in treating various cancers. Patients receiving BCA showed significant tumor reduction; however, they also experienced severe side effects such as hair loss and immune suppression .
Case Study 2: Environmental Impact
Research indicated that BCA is persistent in the environment and can bioaccumulate in aquatic organisms. This raises concerns regarding ecological toxicity and potential human exposure through the food chain .
Research Findings
Recent studies have focused on the quantification of biomarkers related to BCA exposure. A method developed for detecting urinary metabolites has shown promise in assessing exposure levels in populations potentially affected by chemical warfare agents related to BCA . This highlights the importance of monitoring for both therapeutic use and environmental safety.
Properties
IUPAC Name |
bis(2-chloroethyl)azanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[NH2+]CCCl.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
334-22-5 (Parent) | |
Record name | Nor-HN2 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
178.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821-48-7 | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nor-HN2 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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